2-Formyl-6-methoxyphenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-methoxyphenylfuran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE typically involves the reaction of 2-furoic acid with 2-formyl-6-methoxyphenol under esterification conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-FORMYL-6-METHOXYPHENYL 2-FUROATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: 2-FORMYL-6-METHOXYPHENYL 2-FUROIC ACID
Reduction: 2-HYDROXY-6-METHOXYPHENYL 2-FUROATE
Substitution: 2-FORMYL-6-HALOPHENYL 2-FUROATE, 2-FORMYL-6-AMINOPHENYL 2-FUROATE
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-FORMYL-6-METHOXYPHENYL 5-BROMO-2-FUROATE: Similar structure but with a bromine atom at the 5-position of the furoate ring.
4-FORMYL-2-METHOXYPHENYL 2-FUROATE: Similar structure but with the formyl group at the 4-position of the phenyl ring.
2-FORMYL-6-METHOXYPHENYL 2-FUROIC ACID: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
2-FORMYL-6-METHOXYPHENYL 2-FUROATE is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of formyl and methoxy groups on a furan-phenyl backbone makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H10O5 |
---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
(2-formyl-6-methoxyphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-16-10-5-2-4-9(8-14)12(10)18-13(15)11-6-3-7-17-11/h2-8H,1H3 |
InChI-Schlüssel |
OQOHOXHQNBTZFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.